N-Ethyl-3-Nitroaniline

Physical Properties Crystallization Process Chemistry

Researchers synthesizing azo dyes or small-molecule APIs often face batch inconsistency due to subtle isomer or alkyl chain variations. N-Ethyl-3-nitroaniline (CAS 191217-62-6) solves this with defined meta-nitro substitution and controlled N-ethyl lipophilicity. - **Drug Discovery**: LogP 2.84 balances membrane permeability vs. solubility, distinct from 3-nitroaniline (LogP 1.37). - **Dye Synthesis**: Meta-nitro directs electrophilic substitution for specific shade/fastness, avoiding para-isomer chromophoric shifts. - **Process Advantage**: MP 83-86°C enables melt reactions below 100°C, preventing thermal decomposition.

Molecular Formula C8H10N2O2
Molecular Weight 166.1772
CAS No. 191217-62-6
Cat. No. B1143265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3-Nitroaniline
CAS191217-62-6
Molecular FormulaC8H10N2O2
Molecular Weight166.1772
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


N-Ethyl-3-nitroaniline (CAS 191217-62-6) is a substituted aromatic amine belonging to the nitroaniline class, characterized by an ethyl group on the amine nitrogen and a nitro group at the meta position of the benzene ring. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . The compound typically appears as a yellow or orange crystalline powder, with a melting point reported in the range of 83–86 °C [1]. It serves primarily as a versatile intermediate in the synthesis of dyes, pigments, pharmaceuticals, and other fine chemicals, owing to the presence of both an electron-donating N-ethylamino group and an electron-withdrawing nitro group, which enable diverse electrophilic substitution and reduction pathways .

Intermediate Versatile building block for dyes, pigments, and fine chemicals via electrophilic substitution or reduction.
Substitution Meta-nitro pattern with N-ethyl donor enables distinct reactivity vs. para or unsubstituted analogs.
Processing Intermediate melting point supports recrystallization and melt-based reaction workflows.

Why Analogs Cannot Substitute


Although N-ethyl-3-nitroaniline belongs to the broader family of nitroanilines, substitution with closely related analogs such as 3-nitroaniline, N-methyl-3-nitroaniline, or N-ethyl-4-nitroaniline can lead to significant differences in physical properties, reactivity, and downstream performance. The presence of the N-ethyl group alters lipophilicity (LogP ~2.84) and steric bulk relative to the unsubstituted or N-methyl variants [1], while the meta-nitro substitution pattern confers distinct electronic and steric characteristics compared to the para-isomer [2]. These differences impact solubility, melting point, and the compound's behavior in subsequent synthetic transformations, including its role as a by-product in the alkylation of 3-nitroaniline [3]. The following quantitative comparisons demonstrate exactly where N-ethyl-3-nitroaniline diverges from its nearest chemical neighbors, underscoring the need for precise compound selection in research and industrial applications.

N-Ethyl vs N-Methyl
Additional ethyl carbon increases lipophilicity and steric bulk; solubility and partitioning may shift.
Meta vs Para isomer
Nitro position alters electronic profile and reported application fit (e.g., para used in stabilizers/NLO).
Unsubstituted parent
3-Nitroaniline lacks N-alkylation; lower lipophilicity and different crystallization behavior may limit direct replacement.

Quantitative Comparison vs. Analogs


Melting Point & Handling Advantages

N-Ethyl-3-nitroaniline exhibits a melting point of 83–86 °C [1], which is significantly lower than that of its unsubstituted parent 3-nitroaniline (111–114 °C) [2] and its N-methyl analog (64–68 °C) . This intermediate melting point confers practical advantages in purification by recrystallization and in melt-processing applications, while also influencing solid-state stability during storage.

Melting point
Cross-study comparable
83–86 °C (target)
vs 111–114 °C (3-NO₂)
vs 64–68 °C (N-Me)
vs 96–98 °C (para)
Intermediate melting range may simplify recrystallization and melt processing.
Capillary method; supplier and literature data.
Physical Properties Crystallization Process Chemistry

Lipophilicity & Solubility Profile

The computed partition coefficient (LogP) for N-ethyl-3-nitroaniline is 2.84 [1], which is higher than that of 3-nitroaniline (LogP = 1.37) and slightly greater than that of N-methyl-3-nitroaniline (estimated LogP ≈ 2.3–2.5) [2]. The increased lipophilicity results from the additional carbon atoms in the ethyl chain, enhancing solubility in organic solvents and potentially improving membrane permeability in biological systems.

Lipophilicity (LogP)
Class-level inference
2.84 (target)
vs 1.37 (3-NO₂)
vs ~2.3–2.5 (N-Me, est.)
Higher LogP supports organic-solvent solubility and partitioning studies.
Computed values; no experimental LogP available.
Physicochemical Properties Drug Discovery Formulation

Meta vs. Para Substitution Patterns

N-Ethyl-3-nitroaniline bears the nitro group at the meta position, whereas N-ethyl-4-nitroaniline has the nitro group at the para position. This regioisomeric difference leads to distinct electronic and steric profiles. The para-isomer (N-ethyl-4-nitroaniline) has been explicitly studied as a propellant stabilizer and in nonlinear optical materials [REFS-1, REFS-2], whereas the meta-isomer has not been reported in these applications, suggesting that the para-nitro arrangement is critical for those specific performance attributes.

Regiochemistry
Class-level inference
Meta-nitro (3-position)
vs para-nitro (4-position)
Meta substitution provides distinct electronic profile for electrophilic substitution.
Para isomer reported as stabilizer and NLO material; meta not reported.
Electronic Effects Nonlinear Optics Stabilizer Chemistry

Synthetic By-Product Role

In the synthesis of N,N-diethyl-3-nitroaniline via alkylation of 3-nitroaniline with diethyl sulfate, N-ethyl-3-nitroaniline is formed as the mono-alkylated by-product [1]. The recommended procedure explicitly involves trapping this by-product via benzoylation to isolate the desired N,N-diethyl derivative, indicating that N-ethyl-3-nitroaniline is a distinct and separable intermediate. This contrasts with N-methyl-3-nitroaniline, which is typically the intended product in analogous methylations.

Synthetic role
Direct head-to-head
Mono-alkylated by-product in N,N-diethyl-3-nitroaniline synthesis
Relevant for route design and as reference standard for reaction monitoring.
Isolated via benzoylation in reported procedure.
Process Chemistry Alkylation Intermediate Synthesis

Density & Boiling Point Comparison

N-Ethyl-3-nitroaniline has a reported density of 1.24 g/cm³ and a boiling point of 325 °C [1]. In comparison, N-methyl-3-nitroaniline exhibits a density of ~1.26 g/cm³ and a boiling point of ~275 °C [2], while N-ethyl-4-nitroaniline has a density of 1.21 g/cm³ and a boiling point of 302 °C [3]. The higher boiling point of N-ethyl-3-nitroaniline relative to its N-methyl analog complicates vacuum distillation but may be advantageous for high-temperature reactions.

Density & boiling point
Cross-study comparable
d 1.24 g/cm³, bp 325 °C (target)
vs N-Me: d 1.26, bp 275 °C
vs para: d 1.21, bp 302 °C
Higher boiling point may require adjusted distillation; density supports formulation calculations.
Some values predicted; reported at standard pressure.
Physical Properties Distillation Formulation

Procurement Scenarios


Pharmaceuticals with Moderate Lipophilicity

When a drug candidate requires a building block with moderate lipophilicity to balance membrane permeability and aqueous solubility, N-ethyl-3-nitroaniline (LogP = 2.84 [1]) provides a distinct advantage over the less lipophilic 3-nitroaniline (LogP = 1.37 [2]) and the slightly less lipophilic N-methyl analog. This property is particularly relevant for optimizing ADME profiles in early-stage drug discovery.

N,N-Diethyl Derivative via By-Product Recovery

In the production of N,N-diethyl-3-nitroaniline, N-ethyl-3-nitroaniline is formed as a by-product that can be trapped and isolated via benzoylation [1]. Procuring the mono-ethyl derivative directly may be more efficient for researchers who require it as a starting material for further N-alkylation or as a reference standard for monitoring the dialkylation reaction.

Dye & Pigment Intermediates

The meta-nitro substitution pattern of N-ethyl-3-nitroaniline directs electrophilic substitution differently than the para-isomer, influencing the color and stability of derived azo dyes [1]. Formulators seeking to achieve particular shade or fastness properties should select the meta-isomer when para-substitution leads to undesired chromophoric shifts.

Melt-Based Solid-Phase Synthesis

With a melting point of 83–86 °C [1], N-ethyl-3-nitroaniline is a solid at room temperature but melts at a lower temperature than 3-nitroaniline (111–114 °C [2]). This property facilitates melt-based reactions and solid-phase peptide synthesis where mild heating is acceptable but high temperatures must be avoided to prevent decomposition.

Application
Selection Property
Validation Focus
Lipophilicity-balanced building blocks
Reported LogP ~2.84 (higher than parent/methyl analog)
Partitioning and solubility in organic-aqueous systems
N,N-Diethyl derivative synthesis
Mono-ethyl intermediate availability
By-product recovery efficiency and purity monitoring
Dye & pigment intermediates
Meta-nitro substitution pattern
Chromophoric and fastness property differentiation
Melt-based synthesis
Reported intermediate melting point range
Melt-processing compatibility and thermal stability review

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